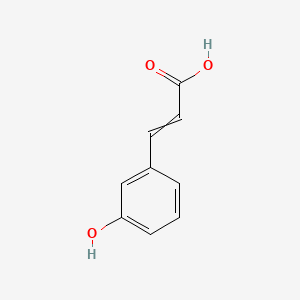

3-(3-Hydroxyphenyl)-2-propenoic acid

Description

Properties

IUPAC Name |

3-(3-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSDGJDHHZEWEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891551 | |

| Record name | 3-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-30-7 | |

| Record name | m-Coumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Coumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Distribution of 3 3 Hydroxyphenyl 2 Propenoic Acid

Presence in Plant Species

3-(3-Hydroxyphenyl)-2-propenoic acid is found in various parts of different plant species. It can exist in a free form or be covalently bound to plant cell wall components like cutin and suberin. Research has identified its presence in the fruits, vegetables, and cereals that are part of the human diet.

One notable occurrence is in the cutin of tomato fruit, where m-coumaric acid, along with p-coumaric acid and flavonoids, is a covalently bound phenolic compound. The concentration of these bound phenolics in tomato fruit cutin has been observed to increase as the fruit develops, constituting a significant percentage of the cutin membranes epharmacognosy.com.

Below is a table summarizing the presence of this compound in various plant species based on available research findings.

| Plant Species | Part of Plant | Reference |

| Tomato (Solanum lycopersicum) | Fruit cutin | epharmacognosy.com |

Microbial Production and Metabolite Status in Prokaryotic Systems

Prokaryotic organisms, particularly bacteria, are capable of synthesizing a wide array of secondary metabolites. In the context of hydroxycinnamic acids, microbial synthesis is a field of growing interest for the production of these valuable compounds. While the microbial production of p-coumaric acid in engineered prokaryotic systems like Escherichia coli and Corynebacterium glutamicum has been extensively studied and documented, specific details on the direct microbial production of this compound are less prevalent in the current body of research.

Engineered strains of E. coli have been developed to produce p-coumaric acid de novo from glucose by introducing biosynthetic pathways from plants nih.gov. Similarly, Corynebacterium glutamicum has been engineered for the efficient production of p-coumaric acid from glucose by leveraging a heterologous tyrosine ammonia-lyase and optimizing the shikimate pathway nih.govresearchgate.net. These advancements highlight the potential of prokaryotic systems for producing specific isomers of coumaric acid, though the focus has predominantly been on the para-isomer.

Endogenous Formation in Eukaryotic Systems via Microbial Metabolism

In eukaryotic organisms, particularly mammals, this compound can be formed endogenously through the metabolic activity of the gut microbiota on dietary polyphenols. The vast majority of dietary polyphenols are not absorbed in the small intestine and reach the colon, where they are transformed by the resident microbial communities into a variety of smaller, more bioavailable metabolites nih.gov.

The metabolism of complex flavonoids, such as luteolin (B72000) and apigenin (B1666066), by gut bacteria can lead to the formation of various phenolic acids. For instance, the breakdown of the C-ring of these flavonoids by colonic microbiota can yield 3-(3-hydroxyphenyl)-propionic acid nih.gov. It is important to note the distinction between this compound (m-coumaric acid) and its saturated form, 3-(3-hydroxyphenyl)propionic acid, which is a common microbial metabolite. The reduction of the double bond in the propenoic acid side chain is a common biotransformation carried out by gut bacteria tandfonline.comnih.gov.

Research has shown that the gut microbiota can metabolize various dietary polyphenols into 3-(3-hydroxyphenyl)propionic acid. For example, it is a known microbial metabolite of quercetin (B1663063) nih.gov. While the direct formation of this compound is a plausible intermediate step in these metabolic pathways, the focus of many studies has been on the more stable and readily absorbed propionic acid form.

The following table outlines the formation of related hydroxyphenylpropionic acids from dietary precursors by the gut microbiota in eukaryotic systems.

| Dietary Precursor | Microbial Metabolite | Reference |

| Luteolin, Apigenin | 3-(3-hydroxyphenyl)propionic acid | nih.gov |

| Quercetin | 3-(3-hydroxyphenyl)propionic acid | nih.gov |

Enzymatic Degradation and Catabolism of 3 3 Hydroxyphenyl 2 Propenoic Acid

Microbial Catabolic Pathways and Operons

The degradation of 3HPP in microorganisms predominantly occurs through a meta-cleavage pathway. researchgate.netmicrobiologyresearch.org This process involves an initial hydroxylation of the aromatic ring, followed by ring fission adjacent to the two hydroxyl groups (extradiol cleavage), and subsequent enzymatic reactions to convert the resulting linear molecule into central metabolites. nih.govasm.orgresearchgate.net The genes encoding the enzymes for this pathway are often organized into tightly regulated gene clusters, or operons. nih.govnih.govnih.gov

The genetic blueprints for the degradation of 3HPP are well-documented in several bacteria, most notably as the mhp (meta-cleavage of hydroxyphenylpropionate) operon in Escherichia coli K-12 and the homologous hpp operon in Rhodococcus globerulus PWD1. researchgate.netnih.govnih.gov

mhp Operon in Escherichia coli : The mhp gene cluster in E. coli is a model system for understanding the degradation of 3HPP. nih.gov It contains a set of catabolic genes (mhpABCDFE) that are transcribed as a single unit and a divergently transcribed regulatory gene, mhpR. nih.govunam.mx The MhpT protein, encoded by a nearby gene, functions as a transporter for 3HPP across the cell membrane. researchgate.net

hpp Operon in Rhodococcus globerulus : A similar gene cluster, designated the hpp operon, was identified in the soil bacterium Rhodococcus globerulus PWD1. nih.govnih.gov This cluster includes five open reading frames: hppA, which is transcribed separately, and a single operon containing hppCBKR. nih.govnih.gov These genes encode the core enzymatic and regulatory functions for 3HPP catabolism and show significant homology to the mhp operon of E. coli. nih.govnih.gov

mhp Cluster in Comamonas testosteroni : The bacterium Comamonas testosteroni TA441 also degrades 3HPP via a meta-pathway encoded by an mhp gene cluster. microbiologyresearch.org The genes for the catabolic enzymes (mhpA, mhpB, mhpC, mhpD, mhpE, mhpF) are clustered together, adjacent to a regulatory gene, mhpR, which is oriented in the opposite direction. microbiologyresearch.org

Interactive Table: Genes of the mhp and hpp Catabolic Operons

| Gene | Encoded Protein/Function | Organism Example | References |

|---|---|---|---|

| mhpA / hppA | 3-(3-hydroxyphenyl)propionate hydroxylase (Monooxygenase) | E. coli, R. globerulus, C. testosteroni | nih.govresearchgate.netmicrobiologyresearch.orgasm.org |

| mhpB / hppB | 2,3-dihydroxyphenylpropionate 1,2-dioxygenase (Extradiol Dioxygenase) | E. coli, R. globerulus, C. testosteroni | researchgate.netmicrobiologyresearch.orgnih.govnih.govuniprot.org |

| mhpC / hppC | Meta-cleavage compound hydrolase | E. coli, R. globerulus, C. testosteroni | researchgate.netmicrobiologyresearch.orgnih.govnih.gov |

| mhpD | 2-keto-4-pentenoate hydratase | E. coli, C. testosteroni | researchgate.netmicrobiologyresearch.org |

| mhpE | 4-hydroxy-2-ketovalerate aldolase (B8822740) | E. coli, C. testosteroni | researchgate.netmicrobiologyresearch.org |

| mhpF | Acetaldehyde dehydrogenase (acylating) | E. coli, C. testosteroni | researchgate.netmicrobiologyresearch.org |

| mhpR / hppR | Transcriptional activator (IclR family) | E. coli, R. globerulus, C. testosteroni | microbiologyresearch.orgnih.govnih.govnih.govunam.mx |

| hppK | Membrane transport protein | R. globerulus | nih.govnih.gov |

| mhpT | 3HPP transporter | E. coli | researchgate.net |

The catabolism of 3HPP is executed by a series of specialized enzymes encoded by the mhp and hpp operons.

Monooxygenases (Hydroxylases) : The first and vital step is catalyzed by a hydroxylase, MhpA (in E. coli) or HppA (in Rhodococcus). nih.gov This flavin-type monooxygenase inserts a hydroxyl group into the C2 position of the aromatic ring of 3HPP, using molecular oxygen to produce 3-(2,3-dihydroxyphenyl)propionic acid (DHPP). nih.govresearchgate.net The HppA enzyme from R. globerulus shows high identity to MhpA from E. coli. asm.org

Extradiol Dioxygenases : The second step is the aromatic ring cleavage, performed by an extradiol dioxygenase, MhpB or HppB. researchgate.netnih.govnih.gov These non-heme iron(II)-dependent enzymes catalyze the oxidative cleavage of the DHPP ring between the C1 and C2 positions (meta-cleavage). researchgate.netuniprot.orgnih.gov The MhpB enzyme from E. coli acts on DHPP to yield 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA). researchgate.netuniprot.org The HppB dioxygenase from R. globerulus is notably more active against acidic catechols like DHPP compared to neutral catechols. nih.govnih.gov

Hydrolases : The ring-fission product, HKNDA, is then acted upon by a hydrolase, MhpC or HppC. researchgate.netmicrobiologyresearch.org This enzyme catalyzes the hydrolytic cleavage of the linear product. researchgate.net In E. coli, MhpC hydrolyzes HKNDA to produce succinic acid and 2-hydroxy-penta-2,4-dienoic acid (HPDA). researchgate.net The HppC hydrolase in R. globerulus and the MhpC in C. testosteroni show high specificity for the meta-cleavage product derived from DHPP. microbiologyresearch.orgasm.org Subsequent enzymes, including an aldolase (MhpE) and a dehydrogenase (MhpF), further process these products into central metabolites like pyruvate (B1213749) and acetyl-CoA. nih.govasm.orgresearchgate.net

The stepwise enzymatic degradation of 3HPP results in a series of identifiable metabolic intermediates.

3-(2,3-Dihydroxyphenyl)propionic acid (DHPP) : This is the first key intermediate, formed by the action of the MhpA/HppA hydroxylase on 3HPP. asm.orgnih.govasm.orgnih.gov Its formation is the prerequisite for the subsequent ring-cleavage. researchgate.net DHPP is also a known microbial metabolite of quinoline. nih.gov

2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid (HKNDA) : This is the yellow, meta-ring fission product that results from the cleavage of DHPP by the MhpB/HppB dioxygenase. researchgate.net

Succinic Acid, Pyruvic Acid, and Acetaldehyde : The complete catabolism of the ring-fission products by downstream enzymes, such as hydrolases, aldolases, and dehydrogenases, ultimately yields intermediates of the central metabolism, including succinate, pyruvate, and acetaldehyde, which can then enter the Krebs cycle. nih.govasm.orgresearchgate.net

The expression of the catabolic operons is tightly controlled to ensure the enzymes are produced only when their substrate is available.

Regulation in Escherichia coli : The mhp operon is regulated by the MhpR protein, which belongs to the IclR family of transcriptional regulators. nih.gov MhpR functions as a transcriptional activator for the catabolic mhpABCDFE operon. nih.gov Its activity is induced by the presence of 3HPP and the intermediate DHPP. nih.govunam.mx The system is also subject to strict catabolite repression by the cAMP receptor protein (CRP). nih.gov In a unique mechanism, the binding of the specific activator, MhpR, is essential for the recruitment and binding of the global activator, CRP, to the promoter region, ensuring the genes are only expressed when glucose is absent and 3HPP is present. nih.gov

Regulation in Rhodococcus globerulus : The hpp operon is regulated by HppR, which is also a member of the IclR family of regulatory proteins. nih.govnih.gov Transcriptional analysis has shown that the hpp genes are expressed during growth on 3HPP but not on other carbon sources like succinate, indicating substrate-specific induction. nih.govnih.govasm.org

Comparative Analysis of Degradation Mechanisms Across Diverse Microbial Genera

The catabolic pathway for 3-(3-hydroxyphenyl)propionic acid is remarkably conserved across different bacterial genera, highlighting an efficient and widespread evolutionary solution for degrading this common plant-derived compound.

Escherichia coli , Rhodococcus globerulus , and Comamonas testosteroni all employ a homologous meta-cleavage pathway to catabolize 3HPP. asm.orgmicrobiologyresearch.orgnih.gov In each of these organisms, the process is initiated by a hydroxylase (MhpA/HppA) to form DHPP, followed by ring cleavage via an extradiol dioxygenase (MhpB/HppB). researchgate.netmicrobiologyresearch.orgasm.org

The genetic organization is also similar, with the catabolic genes clustered into operons (mhp or hpp) that are located adjacent to a divergently transcribed regulatory gene (mhpR or hppR) of the IclR family. microbiologyresearch.orgnih.govnih.govnih.gov This conserved synteny underscores a common evolutionary origin.

The degradation pathway in E. coli is described as a branched pathway, capable of funneling both 3-phenylpropionic acid and 3-(3-hydroxyphenyl)propionic acid into the common intermediate 3-(2,3-dihydroxyphenyl)propionic acid before ring cleavage. nih.govasm.org

Chemical Synthesis Methodologies for 3 3 Hydroxyphenyl 2 Propenoic Acid and Analogues

Established Laboratory Synthesis Approaches

The laboratory synthesis of 3-(3-hydroxyphenyl)-2-propenoic acid and its derivatives predominantly relies on well-established condensation reactions that form the carbon-carbon double bond characteristic of cinnamic acids. The Knoevenagel and Perkin reactions are cornerstone methods in this context.

The Knoevenagel condensation is a versatile method for forming C-C bonds by reacting a carbonyl compound with a substance possessing an active methylene (B1212753) group, in the presence of a basic catalyst. rsc.orgnih.gov For the synthesis of this compound, this typically involves the reaction of 3-hydroxybenzaldehyde (B18108) with malonic acid. ias.ac.intue.nl The reaction is often catalyzed by a weak base, such as an amine, and can be followed by decarboxylation to yield the desired α,β-unsaturated acid. rsc.org A modification of this reaction, known as the Doebner modification, utilizes pyridine (B92270) as a solvent, which also facilitates the decarboxylation step. rsc.org More sustainable "green" approaches to the Knoevenagel condensation have been developed, using environmentally benign catalysts like ammonium (B1175870) bicarbonate and minimizing or eliminating the use of hazardous solvents like pyridine and piperidine. byjus.com These solvent-free or green solvent methods can produce high yields of cinnamic acids. byjus.com

The Perkin reaction , discovered by William Henry Perkin, provides a direct route to α,β-unsaturated aromatic acids. byjus.comwikipedia.org This reaction involves the aldol (B89426) condensation of an aromatic aldehyde, such as 3-hydroxybenzaldehyde, with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate). byjus.comwikipedia.org The alkali salt acts as a base catalyst. byjus.com The reaction typically requires heating to proceed to completion. nih.gov While a foundational method for producing cinnamic acids, the Perkin reaction can sometimes be limited by lower yields when the aromatic aldehyde contains electron-donating substituents. longdom.org

Below is a comparative table of these established laboratory synthesis approaches:

| Reaction | Reactants | Catalyst | Key Conditions | Product |

| Knoevenagel Condensation | 3-Hydroxybenzaldehyde, Malonic Acid | Weak amine base (e.g., piperidine, pyridine, proline) | Typically mild conditions, may or may not require heating. ias.ac.inyoutube.com | This compound |

| Perkin Reaction | 3-Hydroxybenzaldehyde, Acetic Anhydride | Alkali salt of the acid (e.g., Sodium Acetate) | Heating is generally required. nih.govwikipedia.org | This compound |

Chemoenzymatic and Biocatalytic Synthesis Strategies

In recent years, chemoenzymatic and biocatalytic methods have emerged as sustainable and highly selective alternatives to traditional chemical synthesis. These strategies leverage the catalytic power of enzymes or whole microbial cells to produce this compound and its analogues.

Chemoenzymatic synthesis often involves the use of isolated enzymes, such as lipases, to catalyze specific reaction steps. Lipases, for instance, are highly effective in esterification and transesterification reactions under mild conditions. nih.govcapes.gov.brlu.se Lipase B from Candida antarctica (often immobilized as Novozym 435) has been successfully used in the synthesis of various cinnamic acid esters. wikipedia.orggoogle.com This approach could be applied to the esterification of this compound or the transesterification of its simpler esters. The high selectivity of enzymes can reduce the need for protecting groups and minimize the formation of byproducts. google.com

Biocatalytic synthesis , or microbial fermentation, utilizes engineered microorganisms to produce target molecules from simple feedstocks. frontiersin.orgmdpi.com Strains of Escherichia coli and Klebsiella pneumoniae have been metabolically engineered to produce 3-hydroxypropionic acid (3-HP), a related and valuable platform chemical, from glycerol (B35011) or glucose. google.comfrontiersin.orgnih.gov These engineered microbes are equipped with specific biosynthetic pathways, often involving enzymes like glycerol dehydratase and aldehyde dehydrogenases, to convert the feedstock into the desired product. google.com Similar strategies could be developed to produce this compound by introducing genes for enzymes involved in the phenylalanine or tyrosine metabolic pathways. For instance, the bacterium Peptostreptococcus anaerobius is known to metabolize tyrosine to p-hydroxyhydrocinnamic acid [3-(p-hydroxyphenyl)propionic acid], demonstrating a natural pathway that could be harnessed and modified. nih.gov

| Strategy | Biocatalyst | Substrate(s) | Key Advantages |

| Chemoenzymatic | Isolated enzymes (e.g., Lipases) | This compound and an alcohol, or its ester and another alcohol. | High selectivity, mild reaction conditions, reduced byproducts. nih.govgoogle.com |

| Biocatalytic | Engineered microorganisms (e.g., E. coli, K. pneumoniae) | Simple sugars (e.g., glucose), glycerol, or amino acids (e.g., tyrosine). frontiersin.orgnih.gov | Use of renewable feedstocks, sustainable process, potential for high yields. mdpi.com |

Preparation of Isotopically Labeled Analogues for Research Applications

Isotopically labeled analogues of this compound are invaluable tools in metabolic research, serving as internal standards for quantification and as tracers to elucidate metabolic pathways. The primary isotopes used for this purpose are carbon-13 (¹³C) and deuterium (B1214612) (²H or D).

The synthesis of ¹³C-labeled analogues can be achieved by incorporating ¹³C-labeled precursors into established synthetic routes. A notable example, while for a closely related compound, is the synthesis of ¹³C-labeled 3-(3-hydroxyphenyl)-3-hydroxypropionic acid. nih.govnih.gov This was accomplished via a Reformatsky reaction using ¹³C-labeled ethyl bromoacetate (B1195939) with 3-hydroxybenzaldehyde. nih.govnih.gov This method, which can be performed under sonication to improve efficiency, yields a product labeled at the carbonyl position of the carboxylic acid. nih.govnih.gov A similar strategy could be envisioned for labeling this compound, potentially by using a ¹³C-labeled malonic acid derivative in a Knoevenagel condensation with 3-hydroxybenzaldehyde. The synthesis of labeled precursors, such as ¹³C-labeled ω-hydroxy carboxylic acids, often involves the use of labeled potassium cyanide followed by hydrolysis. nih.gov

The preparation of deuterium-labeled analogues often involves hydrogen-deuterium exchange reactions or the use of deuterated reagents. rsc.orgnih.gov For cinnamic acid derivatives, deuterium atoms can be introduced at the α-position of the propenoic acid chain via a Hofmann elimination of the corresponding α-trimethylammonio-acid in deuterated water (D₂O). rsc.org Another method involves a hydrogen-deuterium exchange reaction in a system such as ethanol-d₁ with triethylamine, which can introduce deuterium at the ortho and para positions relative to a phenolic hydroxyl group, as well as at the C-2 position of the alkyl chain. nih.gov The synthesis of the required deuterated starting materials, such as deuterated aldehydes, can be achieved using N-heterocyclic carbene catalysts in a D₂O-containing solvent system. google.com

| Isotope | Labeling Strategy | Precursor Example | Key Application |

| Carbon-13 (¹³C) | Incorporating a ¹³C-labeled building block into a synthetic route. | (1-¹³C, 99%) ethyl bromoacetate for a Reformatsky reaction. nih.govnih.gov | Internal standard for mass spectrometry-based quantification, metabolic tracer studies. |

| Deuterium (²H or D) | Hydrogen-deuterium exchange reactions or use of deuterated reagents/solvents. | Deuterated water (D₂O) in Hofmann elimination. rsc.org | Metabolic tracer studies, investigating kinetic isotope effects. |

Analytical Methodologies for the Characterization and Quantification of 3 3 Hydroxyphenyl 2 Propenoic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the separation of 3-(3-hydroxyphenyl)-2-propenoic acid from its isomers (o- and p-coumaric acid) and other related phenolic compounds. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of phenolic acids like this compound, a chemical derivatization step is necessary prior to analysis. nih.govnih.govmdpi.com This process converts the non-volatile acid into a more volatile and thermally stable derivative. nih.gov

Derivatization: The most common derivatization method is silylation, where active hydrogen atoms in the hydroxyl (-OH) and carboxyl (-COOH) groups are replaced by a trimethylsilyl (B98337) (TMS) group. nih.govmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered groups. sigmaaldrich.com The derivatization reaction increases the volatility of the compound, allowing it to be analyzed by GC. sigmaaldrich.com

GC-MS Analysis: Once derivatized, the compound is typically analyzed using a GC system coupled to a mass spectrometer (GC-MS). The GC column separates the derivatized analytes, which are then detected and identified by the MS. A common setup involves a non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase. hmdb.canih.gov The oven temperature is programmed to ramp up gradually to ensure efficient separation of compounds with different boiling points. nih.gov For instance, a study analyzing various phenolic acids in wine used GC-MS after solid-phase extraction and silylation, employing the isomeric o-coumaric acid as an internal standard for quantification. nih.gov

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at ~1 mL/min |

| Injection Mode | Splitless |

| Temperature Program | Initial temp 80°C, ramp to 150°C, then ramp to 280°C |

| Detector | Mass Spectrometer (EI mode) |

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is the most widely used technique for the analysis of this compound. It does not require derivatization, as the analysis is performed in the liquid phase, making it suitable for polar and non-volatile compounds.

Reversed-Phase HPLC: The most common mode is reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, usually acetonitrile (B52724) or methanol (B129727). nih.govnih.gov To ensure the carboxylic acid group is in its protonated, non-ionized form for better retention and peak shape, an acid such as formic acid, acetic acid, or phosphoric acid is often added to the aqueous component of the mobile phase. nih.govsielc.comjournalcra.com Separation can be achieved using either an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution. nih.govresearchgate.net One reported method successfully separated all three coumaric acid isomers using a mobile phase of acetonitrile and water with a phosphoric acid buffer. sielc.com Detection is commonly performed using a diode-array detector (DAD) or a simple UV detector, with the detection wavelength set around 270-310 nm. nih.govsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detector | UV/DAD at 270 nm |

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.com It is particularly well-suited for the analysis of highly complex samples where target analytes may be present at low concentrations or co-elute with matrix components. chemistry-matters.com

Principle of Operation: In a GC×GC system, the sample is subjected to two distinct separation stages. sepsolve.comyoutube.com It first passes through a standard primary GC column (e.g., non-polar). The effluent from this column is collected in discrete fractions by a modulator, which then rapidly injects these fractions onto a second, shorter column with a different stationary phase (e.g., polar). sepsolve.com This two-dimensional separation spreads the components across a 2D plane, dramatically increasing peak capacity and resolution. sepsolve.comchemistry-matters.com This allows for the separation of compound classes into structured groups on the chromatogram, aiding in identification. chemistry-matters.com While specific applications for this compound are not widely published, the technique's proven ability to analyze complex mixtures of halogenated phenolic compounds makes it a highly suitable method for its detailed characterization in challenging matrices like environmental or biological samples. chemistry-matters.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the identity of this compound after chromatographic separation and for its quantification.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry, especially when coupled with chromatography (GC-MS or LC-MS), is the definitive technique for the identification and quantification of this compound.

LC-MS Analysis: When using LC-MS with electrospray ionization (ESI) in negative ion mode, this compound is readily detected as its deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) of 163. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for structural confirmation. A common and diagnostic fragmentation pathway for deprotonated coumaric acids is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. scielo.brnih.gov This results in a prominent product ion at m/z 119. researchgate.netscielo.br This transition (m/z 163 → 119) is highly specific and can be used for sensitive and selective quantification in Multiple Reaction Monitoring (MRM) mode. mdpi.com

HRMS Analysis: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This greatly increases the confidence in identification. For example, the calculated mass for the deprotonated ion of a related compound, [C₉H₉O₄]⁻, was 181.0506, with the found mass being 181.0504, demonstrating the high accuracy of the technique. nih.gov

| Ionization Mode | Precursor Ion [M-H]⁻ | Formula | Key Fragment Ion | Neutral Loss |

|---|---|---|---|---|

| ESI Negative | m/z 163 | C₉H₇O₃⁻ | m/z 119 | CO₂ (44 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals for the protons. The two vinyl protons of the propenoic acid chain appear as doublets with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration. The aromatic protons on the phenyl ring exhibit a complex splitting pattern in the aromatic region of the spectrum (typically δ 6.8-7.5 ppm) consistent with a 1,3-disubstituted benzene (B151609) ring. hmdb.cad-nb.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows nine distinct carbon signals. The carbonyl carbon of the carboxylic acid is found at the most downfield position (around δ 171 ppm). The two vinyl carbons are observed around δ 116-145 ppm. The six aromatic carbons, including the two oxygen-bearing carbons, appear in the range of δ 115-158 ppm. d-nb.info The specific chemical shifts provide definitive proof of the structure and the substitution pattern of the phenyl ring.

| Atom Type | Position | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H NMR | -COOH | Broad singlet, >10 ppm (or not observed in D₂O) |

| -OH | Broad singlet (or not observed in D₂O) | |

| Vinyl Protons (H-α, H-β) | 6.3 - 8.0 (Doublets, J ≈ 16 Hz) | |

| Aromatic Protons | 6.8 - 7.5 | |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~171 |

| Vinyl Carbons | 116 - 146 | |

| Aromatic Carbons | 115 - 158 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying the functional groups present in this compound, also known as m-coumaric acid. The infrared spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the molecule's vibrating bonds. nih.gov The analysis of the FTIR spectrum of this compound reveals characteristic absorption bands that correspond to its distinct structural features: the carboxylic acid group, the hydroxyl group, the aromatic ring, and the alkene double bond. nist.govnist.gov

The spectrum is typically characterized by a very broad absorption band in the high-wavenumber region, from approximately 2500 to 3300 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The phenolic O-H stretch also appears in this region, usually as a sharp band around 3400-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is one of the most intense and recognizable peaks, appearing in the range of 1680-1710 cm⁻¹. The stretching vibration of the alkene (C=C) bond, conjugated with the aromatic ring and the carbonyl group, is observed around 1630 cm⁻¹. researchgate.net Aromatic ring vibrations (C=C stretching) typically produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

The following table summarizes the key FTIR absorption bands for this compound and their corresponding vibrational assignments based on published spectral data. nist.govnist.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |

|---|---|---|

| ~3500 - 2500 (broad) | O-H stretch | Carboxylic Acid & Phenol |

| ~3050 | C-H stretch | Aromatic & Alkene |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, 1580, 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid / Phenol |

| ~980 | =C-H bend (out-of-plane) | Trans Alkene |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical tool for the quantitative analysis of this compound and for studying its electronic properties. The technique measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily dictated by the π-electron system of the phenylpropanoid structure, which includes the benzene ring, the propenoic acid side chain, and the hydroxyl substituent. researchgate.netnih.gov

When dissolved in a solvent like methanol, this compound exhibits distinct absorption maxima (λ_max). Research shows that the UV absorption spectrum for m-coumaric acid in methanol displays absorption peaks at approximately 275 nm and a shoulder or lower intensity peak around 330 nm. researchgate.net The absorption bands arise from π→π* electronic transitions within the conjugated system. The position and intensity of these bands can be influenced by the solvent polarity and pH, which can affect the ionization state of the phenolic hydroxyl and carboxylic acid groups. acs.org For instance, deprotonation of the phenolic group typically leads to a bathochromic (red) shift in the absorption spectrum.

The table below details the characteristic UV-Vis absorption maxima for this compound in a neutral solvent.

| Absorption Maximum (λ_max) | Solvent | Associated Electronic Transition |

|---|---|---|

| ~275 nm | Methanol | π→π |

| ~330 nm (shoulder) | Methanol | π→π |

Sample Preparation and Derivatization Strategies for Analytical Purposes

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, particularly when it is present in complex matrices such as biological fluids or plant extracts. The primary goals of sample preparation are to isolate the analyte from interfering substances, concentrate it to a detectable level, and convert it into a form that is compatible with the chosen analytical instrument.

Initial preparation of solid samples, such as plant material, often involves drying and grinding to create a fine, homogeneous powder. epa.gov This increases the surface area for efficient extraction. Extraction is commonly performed using solvents like methanol, ethanol, or aqueous mixtures, which are effective at solubilizing phenolic acids. nih.gov Liquid-liquid extraction or solid-phase extraction (SPE) may follow to further purify the extract and remove interfering compounds like lipids or highly polar substances. sickkids.ca

For certain analytical techniques, particularly gas chromatography (GC), derivatization is an essential step. This compound contains two active hydrogen atoms in its phenolic and carboxylic acid groups, which make the compound polar and non-volatile. These characteristics are unsuitable for direct GC analysis. Derivatization replaces these active hydrogens with nonpolar functional groups, thereby increasing the compound's volatility and thermal stability.

A widely used derivatization strategy for phenolic acids is silylation. nist.gov This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) esters and ethers. The resulting TMS derivative of this compound is significantly more volatile and can be readily analyzed by GC-Mass Spectrometry (GC-MS), allowing for both quantification and structural confirmation. nist.gov For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is often not required, although the use of isotopically labeled internal standards, such as ¹³C-labeled versions of the analyte, is a crucial strategy for achieving accurate quantification. researchgate.net

Structure Activity Relationship Sar Studies of 3 3 Hydroxyphenyl 2 Propenoic Acid and Its Derivatives

Influence of Phenolic Hydroxylation Patterns on Biological Potency

The number and position of hydroxyl (-OH) groups on the phenyl ring of cinnamic acid derivatives are primary determinants of their biological activity, particularly their antioxidant and enzyme-inhibitory properties. The pharmacological potential of these phenolic acids is largely attributed to the presence of these hydroxyl groups, which act as hydrogen donors and free radical scavengers. mdpi.comnih.gov

The presence of a catechol (ortho-dihydroxy) structure, as seen in caffeic acid (3,4-dihydroxycinnamic acid), is often considered of significant importance for high antioxidant activity. core.ac.uk Dihydroxylated cinnamic acids generally show greater antioxidant capacity than their monohydroxylated counterparts. core.ac.uk For instance, caffeic acid demonstrates superior scavenging of hypochlorite (B82951) and singlet oxygen compared to p-coumaric acid (4-hydroxycinnamic acid). core.ac.uk This trend is also observed in their amides, where caffeic acid amides exhibit stronger antioxidant effects than p-coumaric acid amides. core.ac.uk

However, the activity is also highly dependent on the specific biological target. In a study on xanthine (B1682287) oxidase inhibition, a key enzyme in gout, 3-(3-hydroxyphenyl)-2-propenoic acid (m-coumaric acid) displayed the most potent inhibitory activity compared to both its dihydroxylated counterpart, caffeic acid, and its para-isomer, p-coumaric acid. nih.gov This highlights that while a catechol group is beneficial for general antioxidant activity, other arrangements can be more effective for specific enzyme inhibition. The absence of any hydroxyl group, as in transcinnamic acid, significantly reduces the activity, underscoring the critical role of phenolic hydroxylation. nih.gov

| Compound | Hydroxylation Pattern | Xanthine Oxidase Inhibition (IC₅₀) |

| This compound | meta-hydroxy | 63.31 µM nih.gov |

| Caffeic acid | 3,4-dihydroxy (catechol) | 74.6 µM nih.gov |

| p-Coumaric acid | para-hydroxy | 111.09 µM nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) of different hydroxylated cinnamic acids against xanthine oxidase. A lower IC₅₀ value indicates greater potency.

Increasing the number of hydroxyl groups from two to three does not always lead to improved activity and can depend on the system being studied. core.ac.uk Dihydroxylated compounds may possess higher lipophilicity than trihydroxylated ones, potentially offering better protection against lipid peroxidation. core.ac.uk

Impact of Propenoic Acid Side Chain Modifications

Modifications to the α,β-unsaturated carboxylic acid side chain of this compound and related compounds significantly alter their biological profiles. The unsaturated bond in the propenoic acid chain is considered vital for the antioxidant activity of hydroxycinnamic acids. core.ac.uk Saturation of this double bond, as in hydrocaffeic acid, results in a loss of xanthine oxidase inhibitory activity. nih.gov

Key modifications include esterification and amidation of the carboxyl group. These changes primarily affect the compound's lipophilicity, which in turn influences its ability to cross cell membranes and interact with targets in lipophilic environments. nih.gov

Esterification: Converting the carboxylic acid to an ester can have varied effects depending on the parent acid and the alcohol used. For caffeic acid, esterification with short-chain alcohols (methyl, ethyl, propyl, butyl) was found to slightly increase its antioxidant activity in DPPH and FRAP assays and significantly enhance its ability to protect neuronal cells from oxidative stress, an effect not seen with the parent acid. nih.gov This improvement is linked to increased lipophilicity, which facilitates cellular uptake. nih.gov In contrast, the same modification to ferulic acid resulted in decreased antioxidant activity. nih.gov Generally, replacing the carboxylic acid with an ester, thiol ester, or converting it to an alcohol or aldehyde can impact activity, often by reducing it, though this is not always the case. nih.govmdpi.com

| Compound | Modification | DPPH IC₅₀ (µM) | LogP |

| Caffeic acid | Unmodified | 16.6 nih.gov | 1.18 nih.gov |

| Methyl caffeate | Methyl ester | 14.5 nih.gov | 1.57 nih.gov |

| Ethyl caffeate | Ethyl ester | 14.1 nih.gov | 2.01 nih.gov |

| Propyl caffeate | Propyl ester | 13.5 nih.gov | 2.54 nih.gov |

| Butyl caffeate | Butyl ester | 13.8 nih.gov | 3.07 nih.gov |

This table shows the effect of alkyl esterification on the DPPH radical scavenging activity (IC₅₀) and the partition coefficient (LogP) of caffeic acid. A lower IC₅₀ indicates higher antioxidant activity, and a higher LogP indicates greater lipophilicity.

Amidation: Forming amides from the carboxylic acid group is another common modification. Phenolic amides have been shown to possess potent anti-inflammatory activity, in some cases greater than the parent compounds. nih.govnih.gov For example, diferuloylputrescine and p-dicoumaroyl-putrescine, which are naturally occurring phenolic amides, demonstrated strong inhibition of nitric oxide (NO) production in macrophages, a key inflammatory mediator. nih.gov

The structural requirements for activity can be very specific. For instance, in a study on anti-leukemia activity, the methyl ester of p-coumaric acid was effective, while its corresponding methyl ketone derivative was not, indicating the importance of the ester functionality for that particular biological action. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Compound Classes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find correlations between the chemical structure of compounds and their biological activities. nih.govresearchgate.netnih.gov These models use mathematical equations to relate molecular descriptors (numerical representations of chemical properties) to a specific activity, such as antioxidant capacity or enzyme inhibition. researchgate.netplos.org

While specific QSAR models for this compound derivatives are not extensively documented in readily available literature, numerous studies have been performed on the broader class of phenolic compounds and hydroxycinnamic acids. nih.govresearchgate.netnih.gov These studies provide valuable insights into the structural features that govern their activities and demonstrate the utility of QSAR in this area.

Commonly used molecular descriptors in QSAR studies of phenolic antioxidants include:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential (IP), and bond dissociation enthalpy (BDE) of the phenolic -OH group. nih.govplos.org Lower BDE and IP values generally correlate with higher antioxidant activity, as they indicate a greater ease of donating a hydrogen atom or an electron to neutralize free radicals. plos.org

Lipophilicity Descriptors: Such as the partition coefficient (LogP), which describes how a compound distributes between an oily and an aqueous phase. jocpr.com This is crucial for predicting absorption and membrane permeability.

Structural and Topological Descriptors: These include the number of hydroxyl groups, molecular weight, and various molecular connectivity indices that describe the size, shape, and branching of the molecule. nih.govresearchgate.net

QSAR models have successfully predicted the antioxidant activity of various flavonoids and substituted phenols, often highlighting that the number and location of hydroxyl groups are the most critical factors. nih.gov For phenolic acids, QSAR models have shown that thermodynamic parameters like BDE and IP have a negative correlation with radical scavenging activities, confirming that lower values for these parameters lead to higher potency. plos.org These established models can be used to predict the biological activity of new or untested derivatives, thereby guiding the synthesis of more effective compounds and reducing the need for extensive preliminary screening. researchgate.netnih.gov

Preclinical Biological Activities and Mechanistic Investigations of 3 3 Hydroxyphenyl 2 Propenoic Acid and Its Metabolites

Modulation of Cellular Signaling Pathways

Endothelial Nitric Oxide Synthase (eNOS) Activation and Nitric Oxide Production

The metabolite 3-(3-hydroxyphenyl)propionic acid (3HPPA) has been identified as a promoter of endothelium-dependent nitric oxide (NO) release and an activator of endothelial nitric oxide synthase (eNOS). medchemexpress.com Laboratory studies demonstrate that 3HPPA activates eNOS, which in turn enhances the synthesis of NO in endothelial cells. medchemexpress.com This enhanced NO production leads to the relaxation of vascular smooth muscle. medchemexpress.com The mechanism is confirmed to be NO-dependent, as the vasodilatory effect of 3HPPA can be completely blocked by L-NAME, a known inhibitor of NO synthase. medchemexpress.com

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The anti-inflammatory activities of phenolic acids, including m-coumaric acid, are linked to the regulation of inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. semanticscholar.org The metabolite 3-(3-hydroxyphenyl)propionic acid (PPA) has been observed to potentially stimulate bone growth through the p38 MAPK/β-catenin canonical Wnt signaling pathway. oup.com The formation of osteoblasts, crucial for bone development, is regulated in part by the non-canonical Smad-independent signaling pathway, which includes the p38 MAPK pathway. bmrat.org

However, the effect is not universal across all cell types and conditions. In a study on human intestinal Caco-2 cells, m-coumaric acid did not inhibit hydrogen peroxide-induced secretion of the pro-inflammatory cytokine IL-8, a process where signaling molecules related to the MAPK pathway are involved. mdpi.com This suggests that the modulatory activity of these compounds on MAPK pathways can be specific to the cellular context and the stimulus.

Regulation of Cyclic AMP (cAMP) Levels

The metabolite 3-(3-hydroxyphenyl)propionic acid (3-HPPA) has been found to regulate the levels of cytoplasmic cyclic AMP (cAMP). researchgate.net This regulation has been specifically implicated in the inhibition of osteoclastogenesis and osteoclastic bone resorption, highlighting a mechanism for its bone-protective effects. researchgate.net

Observed Preclinical Effects in In Vitro and Animal Models

Vascular Reactivity and Hemodynamic Regulation in Rodent Models

In rodent models, 3-(3-hydroxyphenyl)propionic acid has demonstrated significant effects on vascular function and blood pressure. Studies have shown that it can relax isolated rat aorta and lead to a decrease in arterial blood pressure in rats. researchgate.net More specifically, 3HPPA has been observed to dose-dependently reduce both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHR) without impacting heart rate or cardiac contractility. medchemexpress.com

In ex vivo experiments using rat thoracic aorta rings, 3HPPA induced a dose-dependent relaxation of vessels pre-contracted with norepinephrine. medchemexpress.com The effect was notably dependent on an intact endothelium, with a median effective concentration (EC₅₀) of 0.1 μM. medchemexpress.com

Table 1: Hemodynamic Effects of 3-(3-Hydroxyphenyl)propionic Acid in Rodent Models This is an interactive table. Click on the headers to sort.

| Parameter | Model | Observed Effect | Citation |

|---|---|---|---|

| Arterial Blood Pressure | Rats | Decrease | researchgate.net |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction | medchemexpress.com |

| Diastolic Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Dose-dependent reduction | medchemexpress.com |

Anti-Inflammatory Mechanisms at the Cellular Level

At the cellular level, 3-(3-hydroxyphenyl)propionic acid exhibits distinct anti-inflammatory activities. A key event in the development of atherosclerosis is the adhesion of monocytes to endothelial cells. semanticscholar.org Research shows that 3HPPA can inhibit the adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs) that have been stimulated by tumor necrosis factor α (TNFα). semanticscholar.org

This inhibitory effect is achieved by suppressing the upregulation of the cell adhesion molecule E-selectin. semanticscholar.org The underlying mechanism for this suppression is the inhibition of the nuclear factor κB (NF-κB) pathway; specifically, 3HPPA was found to prevent the TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB. semanticscholar.org

Table 2: Anti-Inflammatory Cellular Mechanisms of 3-(3-Hydroxyphenyl)propionic Acid This is an interactive table. Click on the headers to sort.

| Cellular Process | Cell Model | Mechanism of Action | Citation |

|---|---|---|---|

| Monocyte Adhesion | THP-1 Monocytes and Human Aortic Endothelial Cells (HAECs) | Inhibition of TNFα-induced adhesion | semanticscholar.org |

| Adhesion Molecule Expression | Human Aortic Endothelial Cells (HAECs) | Suppression of E-selectin upregulation | semanticscholar.org |

Antioxidant Mechanisms and Oxidative Stress Modulation

m-Coumaric acid and its metabolites exhibit significant antioxidant properties through various mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant systems.

As a member of the hydroxycinnamic acid (HCA) family, m-coumaric acid's antioxidant capacity is largely attributed to its molecular structure. nih.govnih.gov The phenolic hydroxyl group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, while the C=C double bond in the propanoic acid side chain helps to stabilize the resulting radical. nih.govnih.gov This structure enables it to act as a chain-breaking antioxidant. nih.gov Studies have shown that m-coumaric acid and its isomers can scavenge free radicals, thereby reducing oxidative stress. nih.gov In diabetic rat models, treatment with m-coumaric acid enhanced total antioxidant activity and normalized oxidative stress parameters in the retina. nih.gov This was associated with a reduction in the overproduction of reactive oxygen species (ROS). nih.gov The antioxidant action of phenolic compounds like m-coumaric acid is also linked to preventing the oxidation that leads to the formation of advanced glycation end products (AGEs). nih.gov

The microbial metabolite 3-HPPA also demonstrates potent antioxidant effects. It is suspected to possess antioxidant properties and is readily absorbed in the colon. morf-db.orghmdb.ca In a study on macrophage cells, 3-HPPA was shown to restrict oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). rsc.org Specifically, it helped to partially recover levels of malondialdehyde (MDA), a marker of lipid peroxidation, in cells exposed to ox-LDL. rsc.org Another study found that 3-HPPA derived from dietary sources could ameliorate oxidative stress by decreasing lipid peroxidation in a mouse model of acute liver injury. nih.gov Furthermore, some research suggests that the antioxidant effects of certain propionic acid derivatives may be due to direct antioxidant activity rather than the upregulation of endogenous antioxidant enzymes. mdpi.com

Table 1: Summary of Antioxidant Mechanisms

| Compound | Mechanism | Model/System | Finding | Citation |

|---|---|---|---|---|

| m-Coumaric Acid | Direct Radical Scavenging | Chemical Assays | Acts as a chain-breaking antioxidant by donating a hydrogen atom. | nih.govnih.gov |

| Oxidative Stress Reduction | Diabetic Rat Retina | Enhanced total antioxidant activity and normalized oxidative stress markers. | nih.gov | |

| 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA) | Oxidative Stress Reduction | Macrophage Cell Culture | Restricted ox-LDL-induced oxidative stress and partially recovered MDA levels. | rsc.orgrsc.org |

| Lipid Peroxidation Inhibition | Mouse Model (Acute Liver Injury) | Ameliorated oxidative stress by decreasing lipid peroxidation. | nih.gov |

Effects on Lipid Metabolism in Preclinical Models

Preclinical studies indicate that 3-HPPA, a major metabolite of m-coumaric acid, plays a significant role in modulating lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD).

In a mouse model of NAFLD induced by a high-fat diet (HFD), administration of 3-HPPA led to several beneficial outcomes. nih.gov The treatment decreased body weight gain and the liver index. nih.gov Furthermore, it ameliorated dyslipidemia by reducing serum levels of triglycerides (TG), free fatty acids (FFA), and total cholesterol (TC). nih.gov In the liver, 3-HPPA treatment also decreased the accumulation of hepatic TG and TC, demonstrating a protective effect against hepatic steatosis. nih.gov Mechanistically, while 3-HPPA had minimal impact on the gene expression related to lipogenesis, it was found to improve the mRNA expression of PPARα, a nuclear receptor that is a key regulator of fatty acid oxidation. nih.gov

In studies using macrophage cell lines, a model for early-stage atherosclerosis, 3-HPPA (and its para isomer) was shown to inhibit the formation of foam cells, which are macrophages laden with lipids. rsc.orgrsc.org This was achieved by significantly reducing cellular lipid accumulation. rsc.orgrsc.org The underlying mechanism involves the regulation of genes related to cholesterol transport. 3-HPPA promoted cholesterol efflux from macrophages by up-regulating the mRNA expression of ATP-binding cassette transporter A1 (ABCA1) and Scavenger Receptor class B type 1 (SR-B1). rsc.orgrsc.org Concurrently, it lowered the elevated levels of CD36 mRNA expression, a receptor involved in the uptake of ox-LDL, in macrophages treated with ox-LDL. rsc.orgrsc.org

Table 2: Effects of 3-HPPA on Lipid Metabolism in Preclinical Models

| Model | Parameter | Effect of 3-HPPA | Mechanism | Citation |

|---|---|---|---|---|

| High-Fat Diet Mice | Body Weight & Liver Index | ↓ Decreased | - | nih.gov |

| Serum Triglycerides (TG) | ↓ Decreased | - | nih.gov | |

| Serum Total Cholesterol (TC) | ↓ Decreased | - | nih.gov | |

| Hepatic Lipid Accumulation | ↓ Decreased | - | nih.gov | |

| PPARα mRNA Expression | ↑ Increased | Enhanced fatty acid oxidation | nih.gov | |

| Macrophage Cell Line | Foam Cell Formation | ↓ Inhibited | - | rsc.orgrsc.org |

| Cellular Lipid Accumulation | ↓ Reduced | - | rsc.orgrsc.org | |

| ABCA1 & SR-B1 mRNA (Cholesterol Efflux) | ↑ Upregulated | Promoted cholesterol removal | rsc.orgrsc.org | |

| CD36 mRNA (Lipid Uptake) | ↓ Downregulated | Reduced uptake of oxidized LDL | rsc.orgrsc.org |

Modulation of Cell Proliferation and Viability (e.g., Cytotoxicity Studies in Cell Lines)

The effects of m-coumaric acid and its metabolite 3-HPPA on cell proliferation and viability have been investigated in various cell lines, showing context-dependent and compound-specific activities.

Studies on m-coumaric acid have demonstrated cytotoxic effects against certain cancer cell lines. When used at concentrations of 5 and 10 mM, m-coumaric acid induced apoptosis and cell cycle arrest at the G0/G1 phase in HeLa cervical cancer cells. caymanchem.com Its isomer, p-coumaric acid, has also been shown to have a dose- and time-dependent cytotoxic effect on HT-29 colon cancer cells, with an IC50 of 150 μM. nih.gov In another study, p-coumaric acid induced cytotoxicity in neuroblastoma N2a cells by generating reactive oxygen species, which led to mitochondrial dysfunction and apoptosis. nih.gov

In contrast, the metabolite 3-HPPA has shown a favorable cytotoxicity profile in non-cancerous cells. A direct treatment with 3-HPPA for 24 hours was found to be non-cytotoxic to human aortic endothelial cells (HAECs). nih.gov Another study evaluated the effects of 3-HPPA on RAW 264.7 macrophage viability and found that, at the concentrations tested, it was not cytotoxic and in fact stimulated cell growth. rsc.org However, a separate study comparing the cytotoxicity of different propionic acid derivatives in liver cells found that 3-HPPA did induce a dose-dependent reduction in cell viability in both normal human liver cells (THLE-2) and liver cancer cells (Hep-G2). scialert.netwisdomlib.org In this context, the normal liver cells were more sensitive to the compound than the cancer cells, and 3-HPPA was found to be more cytotoxic than ibuprofen (B1674241) but less so than 3-(4-aminophenyl)propionic acid. wisdomlib.org

Table 3: Cytotoxicity and Viability Study Findings

| Compound | Cell Line | Type | Finding | Citation |

|---|---|---|---|---|

| m-Coumaric Acid | HeLa | Cervical Cancer | Induced apoptosis and cell cycle arrest. | caymanchem.com |

| p-Coumaric Acid (isomer) | HT-29 | Colon Cancer | Showed dose- and time-dependent cytotoxic effects. | nih.gov |

| p-Coumaric Acid (isomer) | N2a | Neuroblastoma | Induced ROS-dependent cytotoxicity and apoptosis. | nih.gov |

| 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA) | HAEC | Normal Endothelial | Not cytotoxic after 24-hour treatment. | nih.gov |

| 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA) | RAW 264.7 | Macrophage | Not cytotoxic; stimulated cell growth. | rsc.org |

| 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA) | THLE-2 | Normal Liver | Moderately cytotoxic; dose-dependent reduction in viability. | scialert.netwisdomlib.org |

| 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA) | Hep-G2 | Liver Cancer | Less cytotoxic compared to normal liver cells (THLE-2). | scialert.netwisdomlib.org |

Interactions with Microbial Metabolism and Enzyme Activities

m-Coumaric acid and its metabolites are deeply intertwined with microbial activity, as they are often products of polyphenol metabolism by the gut microbiota. hmdb.canih.gov These compounds, in turn, can influence the composition and metabolic activity of the microbial communities.

The gut microbiota is responsible for transforming dietary polyphenols, which are often poorly absorbed in their native form, into more bioavailable phenolic acids like 3-HPPA. nih.govnih.gov For instance, 3-HPPA is known to be a major metabolite of caffeic acid and proanthocyanidins (B150500), produced by the action of colonic microflora. morf-db.orghmdb.ca Bacteria from genera such as Clostridium and Eubacterium are involved in this transformation. hmdb.ca

These compounds can also modulate the gut microbiota. In a high-fat diet mouse model, administration of 3-HPPA was shown to enhance the diversity of the gut microbiota and increase the relative abundance of beneficial bacteria like Lachnospiraceae_UCG-006. nih.gov This modulation of gut flora is a key aspect of the reciprocal interaction between polyphenols and microbes. nih.gov Studies on the isomer p-coumaric acid have shown that it does not inhibit the growth of probiotic bacteria such as Lactobacillus acidophilus and can enhance some of their probiotic properties, like auto-aggregation. nih.gov

From a mechanistic standpoint, specific bacterial enzymatic pathways for the degradation of these phenolic acids have been identified. In the soil bacterium Rhodococcus globerulus, a gene cluster (hpp operon) encodes a pathway for the degradation of 3-HPPA. nih.gov This operon includes genes for a hydroxylase (HppA) and an extradiol dioxygenase (HppB), which are key enzymes in the catabolic process. nih.gov Similarly, Comamonas testosteroni degrades 3-HPPA via a meta cleavage pathway involving a specific set of enzymes, including a hydroxylase (mhpA) and a dioxygenase (mhpB), which show high specificity for 3-(2,3-dihydroxyphenyl)propionate, an intermediate in the pathway. nih.gov These findings illustrate that specific microbes have evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.

Table 4: Summary of Interactions with Microbial Metabolism

| Interaction Type | Compound/Metabolite | Organism/System | Key Finding | Citation |

|---|---|---|---|---|

| Metabolite Production | 3-HPPA | Human Gut Microbiota (Clostridium, Eubacterium) | Produced from dietary polyphenols (e.g., caffeic acid, proanthocyanidins). | morf-db.orghmdb.ca |

| Microbiota Modulation | 3-HPPA | High-Fat Diet Mice | Enhanced gut microbiota diversity and increased beneficial bacteria. | nih.gov |

| Microbiota Modulation | p-Coumaric Acid (isomer) | Lactobacillus species | Did not inhibit growth; enhanced some probiotic properties. | nih.gov |

| Enzymatic Degradation | 3-HPPA | Rhodococcus globerulus | Degraded via a specific catabolic pathway encoded by the hpp operon. | nih.gov |

| Enzymatic Degradation | 3-HPPA | Comamonas testosteroni | Degraded via a meta cleavage pathway with specific enzymes (mhpA, mhpB). | nih.gov |

Derivatives and Analogues of 3 3 Hydroxyphenyl 2 Propenoic Acid

Synthesized Analogues and Their Research Utility

The chemical structure of 3-(3-hydroxyphenyl)-2-propenoic acid is a valuable template for medicinal chemists. By modifying its functional groups, researchers have developed numerous analogues to probe biological processes and create compounds with potential therapeutic applications.

Aryl propionic acid derivatives, a class to which coumaric acid belongs, are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.orgnih.gov Synthesis efforts often focus on modifying the carboxylic acid, the phenyl ring, or the propenoic acid chain to enhance or alter these activities.

For instance, the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been explored for developing novel antimicrobial and anticancer agents. mdpi.commdpi.com In these analogues, the propenoic acid double bond is reduced, and an amino linker is introduced. The addition of various heterocyclic and aromatic substituents to this scaffold has been shown to significantly influence their biological activity. mdpi.com Specifically, hydrazone derivatives incorporating heterocyclic moieties like furan (B31954) demonstrated potent and broad-spectrum antimicrobial activity against multidrug-resistant pathogens. mdpi.com Furthermore, certain derivatives from this series, particularly one containing a 2-furyl substituent, exhibited selective anticancer activity against non-small cell lung cancer cells and an ability to reduce cell migration. mdpi.com

Another area of research involves the stereoselective synthesis of analogues to understand structure-activity relationships (SAR). The synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)propanoic acid, an analogue with a hydroxyl group added to the propanoic chain and methyl groups on the phenyl ring, was undertaken to investigate its effect on opioid receptor activity. nih.gov Such studies are crucial for understanding how specific three-dimensional arrangements of atoms influence a molecule's interaction with biological targets. nih.gov

Researchers have also developed improved synthesis methods for related compounds, such as 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA), a significant metabolite found in human urine. nih.gov A simplified, indium-mediated sonochemical Reformatsky reaction has been established, which also allows for the creation of isotopically labeled versions for use in quantitative metabolic studies. nih.gov

The table below summarizes some synthesized analogues and their utility in research.

Table 1: Synthesized Analogues and Their Research Applications| Compound/Derivative Class | Modification from Parent Compound | Research Utility |

|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | Reduced propenoic acid, addition of amino linker and various substituents. mdpi.commdpi.com | Investigated as scaffolds for novel antimicrobial and anticancer agents. mdpi.commdpi.com |

| (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)propanoic acid | Hydroxylation of the propanoic chain, dimethyl substitution on the phenyl ring. nih.gov | Used to study structure-activity relationships at opioid receptors. nih.gov |

| 2-(3-benzoyl phenyl)propanohydroxamic acid | Derived from Ketoprofen (B1673614) (a related arylpropionic acid), converting the carboxylic acid to a hydroxamic acid. researchgate.net | Developed as a dual-mechanism drug with anti-inflammatory and potential antitumor activities. researchgate.net |

| 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | Addition of a hydroxyl group to the propanoic acid chain and reduction of the double bond. nih.gov | Serves as a biomarker for gut dysbiosis and neurological conditions; synthesized for use as a quantitative standard. nih.gov |

Naturally Occurring Isomers and Structurally Related Compounds

This compound (m-coumaric acid) is one of three isomers of coumaric acid, which are hydroxy derivatives of cinnamic acid. benthamscience.com The other two isomers are o-coumaric acid (2-hydroxycinnamic acid) and p-coumaric acid (4-hydroxycinnamic acid). mdpi.comnih.gov Of these, p-coumaric acid is the most abundant in nature, found in a wide variety of plants, fruits, vegetables, and cereals. mdpi.combenthamscience.com m-Coumaric acid is also found in various foods, including olives, pears, and corn. foodb.ca

These isomers are part of a larger class of plant secondary metabolites known as hydroxycinnamic acids (HCAs). HCAs share a common phenylpropanoid (C6-C3) structure and are biosynthesized via the shikimic acid pathway. mdpi.comnih.gov They play significant roles in plant physiology and are recognized for their antioxidant properties. mdpi.comnih.gov

Structurally related compounds found in nature include:

Cinnamic acid: The parent compound lacking the hydroxyl group. mdpi.com

Caffeic acid: Contains an additional hydroxyl group on the phenyl ring (3,4-dihydroxy). mdpi.com

Ferulic acid: A derivative of caffeic acid with a methoxy (B1213986) group. mdpi.com

Sinapic acid: Contains two methoxy groups on the phenyl ring. mdpi.com

3-(3-Hydroxyphenyl)propanoic acid (3-HPPA): The saturated form of m-coumaric acid, where the double bond in the propenoic acid side chain is reduced. nih.gov It is known as a microbial metabolite of flavonoids like quercetin (B1663063) and is produced by gut microflora. nih.govnih.govhmdb.ca It has been investigated for its potential cardiovascular benefits. medchemexpress.com

3-(2-Hydroxyphenyl)propionic acid and 3-(4-Hydroxyphenyl)propionic acid: These are the saturated forms of the other two coumaric acid isomers and are also found as microbial metabolites. sigmaaldrich.com

The table below details these naturally occurring related compounds.

Table 2: Naturally Occurring Isomers and Related Compounds| Compound Name | Relationship to this compound | Natural Occurrence |

|---|---|---|

| o-Coumaric acid | Positional isomer (hydroxyl group at position 2). nih.gov | Plants. mdpi.com |

| p-Coumaric acid | Positional isomer (hydroxyl group at position 4). nih.gov | Widely distributed in plants, fruits, vegetables, and cereals. mdpi.com |

| Cinnamic acid | Parent structure without the hydroxyl group. mdpi.com | Plants. mdpi.com |

| Caffeic acid | Contains an additional hydroxyl group at position 4. mdpi.com | Plants, coffee. nih.gov |

| Ferulic acid | Contains an additional hydroxyl group (position 4) and a methoxy group (position 3). mdpi.com | Grains, vegetables. nih.gov |

| 3-(3-Hydroxyphenyl)propanoic acid (3-HPPA) | Saturated analogue (dihydro-m-coumaric acid). nih.gov | Microbial metabolite of dietary polyphenols in the human gut. nih.govhmdb.ca |

Structure-Based Design Principles for Novel Compound Development

The development of novel compounds from the this compound scaffold is guided by structure-based design principles, which leverage an understanding of how chemical structure relates to biological activity (structure-activity relationship or SAR). The goal is to make targeted modifications to the molecule to enhance desired properties and reduce unwanted effects.

Pharmacophore Identification: The phenolic (hydroxyphenyl) group is a key pharmacophore, a molecular feature essential for biological activity. The hydroxyl group is versatile, capable of forming hydrogen bonds and participating in various chemical reactions, allowing it to interact with a wide range of biological targets. nih.gov The adjacent amino group in synthetic analogues like 3-((4-hydroxyphenyl)amino)propanoic acid can enhance the electron-donating capacity, which is important for antioxidant activity. mdpi.com

Molecular Docking and Modeling: Computational techniques such as molecular docking are employed to predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor. For example, in the design of derivatives of the related compound ketoprofen, docking studies were used to understand how the synthesized molecules would interact with cyclooxygenase (COX) enzymes and matrix metalloproteinases (MMPs), which are targets for anti-inflammatory and anticancer drugs. researchgate.net These studies help explain experimental results and guide the design of more potent inhibitors. researchgate.net

Key Structural Modifications and Their Effects:

Substitution on the Phenyl Ring: Adding or moving substituents on the phenyl ring can drastically alter activity. For example, the position of the hydroxyl group (ortho, meta, or para) influences the compound's antioxidant and antiglycation properties, with p-coumaric acid often showing the strongest effects in comparative studies. nih.gov Adding dimethyl groups to a related structure was a key step in converting an opioid agonist into an antagonist. nih.gov

Modification of the Side Chain: The propanoic acid side chain is a frequent target for modification. Converting the carboxylic acid to a hydroxamic acid in a ketoprofen derivative was part of a strategy to create a dual-target drug. researchgate.net The synthetic versatility of the side chain allows for the formation of amide bonds and the introduction of various heterocyclic structures to optimize biological activity. mdpi.com

Stereochemistry: The three-dimensional arrangement of atoms is critical. The synthesis of specific stereoisomers (e.g., S vs. R) is crucial, as often only one enantiomer is responsible for the desired therapeutic action, while the other may be inactive or contribute to side effects. orientjchem.org Research into analogues of opioid peptides showed that subtle changes in stereochemistry at the beta-position of the side chain could switch a compound from being an antagonist to a mixed agonist/antagonist. nih.gov

By systematically applying these principles, researchers can rationally design novel derivatives of this compound with tailored activities for specific research and therapeutic goals.

Research Applications and Future Directions for 3 3 Hydroxyphenyl 2 Propenoic Acid

Utility as a Biochemical Probe in Metabolic Pathway Elucidation

3-(3-Hydroxyphenyl)-2-propenoic acid, also known as m-coumaric acid, serves as a valuable tool for scientists studying the intricate networks of metabolic pathways. Its role as a metabolite and an intermediate in various biological systems allows researchers to trace and understand complex biochemical transformations.

One key area of its application is in the study of hydroxycinnamic acid metabolism in microorganisms. For instance, in Lactobacillus plantarum, m-coumaric acid is used as a substrate to investigate enzymatic activities. Researchers have observed that this bacterium can transform m-coumaric acid into 3-(3-hydroxyphenyl)propionic acid (3-HPPA). nih.gov The study of this reduction pathway, which is an alternative to decarboxylation, helps in understanding the metabolic diversity within lactic acid bacteria. nih.gov The specific enzymes involved, such as hydroxycinnamate reductase (HcrB), have been identified and characterized using m-coumaric acid as the substrate, revealing dependencies on cofactors like NADH. nih.gov

In metabolomics studies, the detection of m-coumaric acid and its derivatives can signify the activity of specific metabolic routes. It is recognized as a metabolite formed by gut microflora from more complex polyphenols like caffeic acid. hmdb.ca Its presence in biofluids can, therefore, be used to probe the metabolic capacity of the gut microbiome and its interaction with dietary compounds. hmdb.cahmdb.ca For example, after the consumption of whole grains, m-coumaric acid is detected, indicating its origin from dietary sources and subsequent microbial processing. hmdb.ca

Furthermore, the transformation of m-coumaric acid by various microorganisms is a subject of research to elucidate degradation pathways. These studies are crucial for understanding how naturally occurring aromatic compounds are cycled in the environment.

Role in Environmental Bioremediation Research

This compound is a significant compound in environmental science, particularly in the context of bioremediation. It is a known intermediate in the microbial degradation of lignin (B12514952), a complex polymer that is a major component of plant biomass. nih.govresearchgate.net Lignin and its derivatives can be environmental pollutants, and understanding their breakdown is key to developing effective bioremediation strategies.

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of lignin-derived aromatic compounds. nih.govresearchgate.net Strains like Sphingobacterium sp. HY-H have been studied for their ability to biodegrade lignin monomers. nih.gov While this particular study focused on p-coumaric acid, vanillic acid, and syringic acid, the metabolic pathways involved are often interconnected and provide insights into the degradation of other isomers like m-coumaric acid. nih.gov The degradation of these monomers often proceeds through intermediates that are further broken down and funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.gov

Research has also explored the use of polymerized forms of coumaric acids as model substrates for terrestrial-derived dissolved organic carbon (DOC). nih.gov Studying how aquatic microorganisms utilize these polymers helps in understanding the carbon cycle in aquatic ecosystems. nih.gov Photodegradation of these polymers can release monomeric derivatives, which then become available for microbial uptake, highlighting the interplay between physical and biological processes in the environment. nih.gov